5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is efficient and scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through the same oxidation process mentioned above. The use of oxone and water not only makes the process practical but also environmentally friendly, as it avoids the use of hazardous solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxone and water are commonly used for the oxidation of furan derivatives.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxy-2(5H)-furanone, while reduction can produce different reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in various industrial processes due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxy-2(5H)-furanone: A similar compound that can be synthesized from furan through oxidation.
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: Another furan derivative with notable biological activities.
Uniqueness
5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
646504-93-0 |
---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-prop-2-enoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H8O3/c1-2-5-9-7-4-3-6(8)10-7/h2-4,7H,1,5H2 |
InChI-Schlüssel |
RMNCUVQCTLIFJT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.